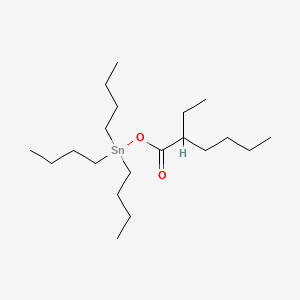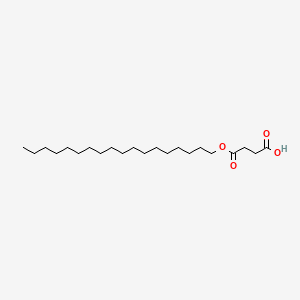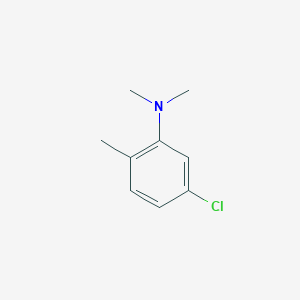
Tributyltin 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin 2-ethylhexanoate is an organotin compound with the chemical formula C20H42O2Sn. It is a derivative of tributyltin, which is known for its applications in various industrial and research fields. This compound is particularly noted for its role in catalysis and as a stabilizer in certain chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyltin 2-ethylhexanoate can be synthesized through the reaction of tributyltin chloride with 2-ethylhexanoic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyltin 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Depending on the nucleophile, various tributyltin derivatives can be formed.
Applications De Recherche Scientifique
Tributyltin 2-ethylhexanoate has a wide range of applications in scientific research:
Mécanisme D'action
Tributyltin 2-ethylhexanoate exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in gene expression, affecting various metabolic and developmental pathways . The compound’s ability to disrupt endocrine functions is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
- Tributyltin acetate
- Tributyltin fluoride
Comparison
Tributyltin 2-ethylhexanoate is unique among tributyltin compounds due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to tributyltin chloride, it is less reactive but more stable, making it suitable for applications requiring prolonged stability .
Propriétés
Numéro CAS |
5035-67-6 |
|---|---|
Formule moléculaire |
C20H42O2Sn |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
tributylstannyl 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.3C4H9.Sn/c1-3-5-6-7(4-2)8(9)10;3*1-3-4-2;/h7H,3-6H2,1-2H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
NJBLMKDJCMZEJZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)



![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
